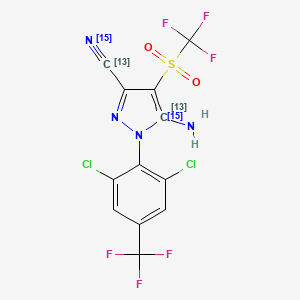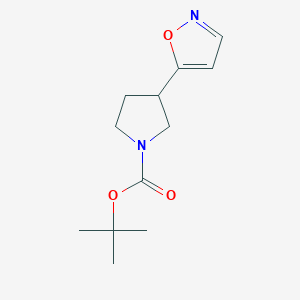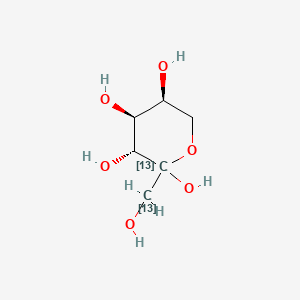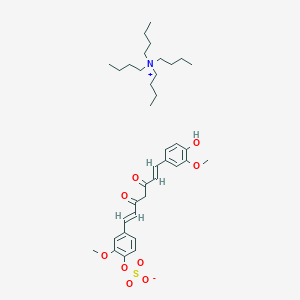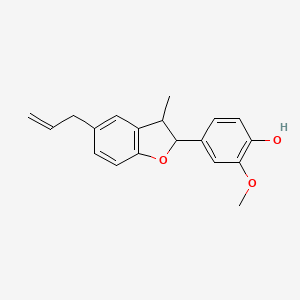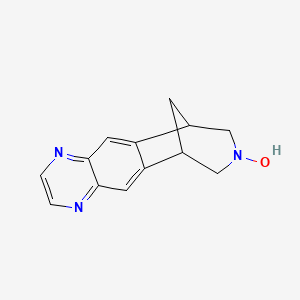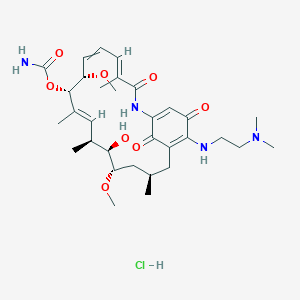![molecular formula C11H11ClN4O B13843515 5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B13843515.png)
5-amino-1-[(2-chlorophenyl)methyl]-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of an amino group and a carboxamide group in this compound makes it a versatile scaffold for various chemical reactions and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide typically involves the reaction of substituted phenylhydrazines with ethyl acetoacetate in an anhydrous ethanol medium. The reaction mixture is then treated with a cold solution of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to yield the desired compound . Another method involves the use of alumina-silica-supported manganese dioxide (MnO2) as a recyclable catalyst in water and sodium dodecyl benzene sulphonate at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of scalable and environmentally friendly synthetic routes, such as one-pot multicomponent reactions and the use of recyclable catalysts, are preferred for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted phenyl derivatives, which can further undergo additional chemical transformations to yield a variety of functionalized pyrazole compounds.
Wissenschaftliche Forschungsanwendungen
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can reversibly block pest GABA-A receptors, leading to hyperexcitation of the nerves and muscles of contaminated insects . This mechanism is similar to that of other pyrazole-based insecticides and highlights its potential as a pest control agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-4-aryl-1,2,3-triazole
- 5-amino-pyrazole-4-carbonitrile
Uniqueness
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a carboxamide group allows for diverse chemical modifications and potential therapeutic applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C11H11ClN4O |
|---|---|
Molekulargewicht |
250.68 g/mol |
IUPAC-Name |
5-amino-1-[(2-chlorophenyl)methyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H11ClN4O/c12-9-4-2-1-3-7(9)6-16-10(13)8(5-15-16)11(14)17/h1-5H,6,13H2,(H2,14,17) |
InChI-Schlüssel |
RNEKQZHUISLAFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CN2C(=C(C=N2)C(=O)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




